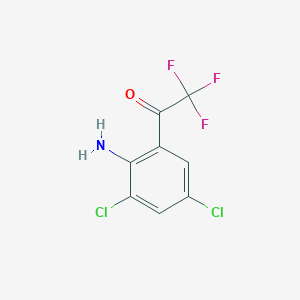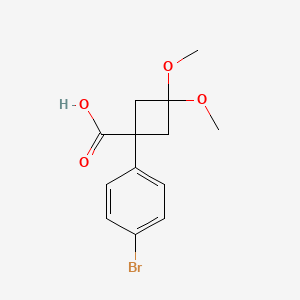![molecular formula C21H19N3O3 B13933216 n-Cyclopropyl-4-[6-(4-hydroxy-3-methylphenyl)-2-oxo-2,3-dihydropyrimidin-4-yl]benzamide](/img/structure/B13933216.png)
n-Cyclopropyl-4-[6-(4-hydroxy-3-methylphenyl)-2-oxo-2,3-dihydropyrimidin-4-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Cyclopropyl-4-[6-(4-hydroxy-3-methylphenyl)-2-oxo-2,3-dihydropyrimidin-4-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclopropyl group, a hydroxy-methylphenyl group, and a dihydropyrimidinyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-4-[6-(4-hydroxy-3-methylphenyl)-2-oxo-2,3-dihydropyrimidin-4-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 3-hydroxy-4-methoxybenzoic acid and cyclopropanamine. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
n-Cyclopropyl-4-[6-(4-hydroxy-3-methylphenyl)-2-oxo-2,3-dihydropyrimidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the dihydropyrimidinyl moiety can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .
科学的研究の応用
n-Cyclopropyl-4-[6-(4-hydroxy-3-methylphenyl)-2-oxo-2,3-dihydropyrimidin-4-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of n-Cyclopropyl-4-[6-(4-hydroxy-3-methylphenyl)-2-oxo-2,3-dihydropyrimidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
N-cyclopropyl-3-hydroxy-4-methoxybenzamide: Shares the cyclopropyl and benzamide moieties but differs in the substituents on the aromatic ring.
N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide: Contains a phthalazinyl group instead of the dihydropyrimidinyl group.
Uniqueness
n-Cyclopropyl-4-[6-(4-hydroxy-3-methylphenyl)-2-oxo-2,3-dihydropyrimidin-4-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
特性
分子式 |
C21H19N3O3 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
N-cyclopropyl-4-[4-(4-hydroxy-3-methylphenyl)-2-oxo-1H-pyrimidin-6-yl]benzamide |
InChI |
InChI=1S/C21H19N3O3/c1-12-10-15(6-9-19(12)25)18-11-17(23-21(27)24-18)13-2-4-14(5-3-13)20(26)22-16-7-8-16/h2-6,9-11,16,25H,7-8H2,1H3,(H,22,26)(H,23,24,27) |
InChIキー |
UXFLSCPXWFEFPM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=NC(=O)NC(=C2)C3=CC=C(C=C3)C(=O)NC4CC4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine](/img/structure/B13933153.png)


![1-pyrimidin-2-yl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13933170.png)

![1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13933175.png)
![5-(7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N,4-trimethylpyridin-2-amine](/img/structure/B13933185.png)
![Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro-](/img/structure/B13933197.png)
